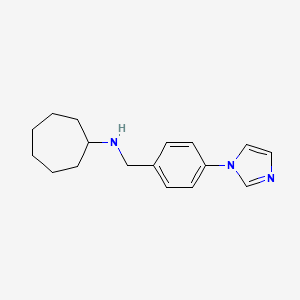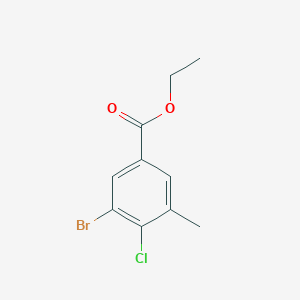
2-(5-Chloro-2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Übersicht
Beschreibung
2-(5-Chloro-2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is an organoboron compound characterized by the presence of a boron atom within a dioxaborinane ring structure. This compound is notable for its potential applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the chloro and methoxy substituents on the phenyl ring can influence its reactivity and selectivity in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the following steps:
Formation of the Boronic Ester: The initial step involves the reaction of 5-chloro-2-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene. This reaction forms the boronic ester intermediate.
Cyclization: The boronic ester undergoes cyclization with 2,2-dimethyl-1,3-propanediol under acidic conditions to form the dioxaborinane ring.
The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Chloro-2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boron-containing compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction typically forms a new carbon-carbon bond.
Oxidation: The boron atom can be oxidized to form boronic acids or borates using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The chloro substituent on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Acids: Formed through oxidation of the boron atom.
Substituted Phenyl Compounds: Formed through nucleophilic substitution of the chloro group.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic chemistry, 2-(5-Chloro-2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is used as a reagent in cross-coupling reactions to form biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Biology and Medicine
The compound’s derivatives can be used in the development of biologically active molecules. For example, biaryl structures are common in many drugs and can exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and liquid crystals, which have applications in electronics and optoelectronics.
Wirkmechanismus
The mechanism by which 2-(5-Chloro-2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane exerts its effects in chemical reactions involves the activation of the boron atom. In Suzuki-Miyaura cross-coupling, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. The chloro and methoxy substituents can influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the compound in various reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Lacks the chloro and methoxy substituents, making it less selective in certain reactions.
4-Chlorophenylboronic Acid: Contains a chloro substituent but lacks the methoxy group, affecting its reactivity.
2-Methoxyphenylboronic Acid: Contains a methoxy group but lacks the chloro substituent, influencing its chemical behavior.
Uniqueness
2-(5-Chloro-2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which can enhance its reactivity and selectivity in cross-coupling reactions. The dioxaborinane ring structure also provides stability and facilitates the formation of boron-containing intermediates.
Eigenschaften
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BClO3/c1-12(2)7-16-13(17-8-12)10-6-9(14)4-5-11(10)15-3/h4-6H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFNVZVTMOBXON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cycloheptyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine](/img/structure/B6318410.png)




![3-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine](/img/structure/B6318443.png)


![2-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6318471.png)



